molecular formula C12H8BrCl2NO2 B3039359 Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate CAS No. 1019396-10-1

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate

Cat. No.: B3039359
CAS No.: 1019396-10-1
M. Wt: 349 g/mol
InChI Key: PBEWDGPPZOIINM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while hydrolysis produces the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine and chlorine substituents may enhance its binding affinity to certain enzymes or receptors, leading to inhibition of their activity .

Comparison with Similar Compounds

Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with one less chlorine atom.

    6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Contains a hydroxyl group instead of chlorine atoms.

    Ethyl 6-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of bromine and chlorine atoms.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its specific combination of bromine and chlorine substituents, which may confer distinct properties and applications .

Properties

IUPAC Name

ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)15)3-6(13)4-9(11)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEWDGPPZOIINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
Reactant of Route 2
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Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
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Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
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Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
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Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate

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